molecular formula C6H3N3OS B12351688 2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one

2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B12351688
M. Wt: 165.17 g/mol
InChI Key: PUYWIHQELHGRHN-UHFFFAOYSA-N
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Description

2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry This compound is characterized by a fused pyrrolo-pyrimidine ring system with a sulfanylideno group at the 2-position and a keto group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2,6-diaminopyrimidin-4-one with suitable aldehydes or ketones in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at elevated temperatures . This one-pot three-component cascade reaction facilitates the formation of the desired pyrrolo[2,3-d]pyrimidine scaffold.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly catalysts and solvent systems, such as dicationic molten salts, can enhance the efficiency and sustainability of the production process . These methods allow for high yields and scalability, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylideno group can be oxidized to form sulfoxides or sulfones.

    Reduction: The keto group can be reduced to form corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanylideno group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H3N3OS

Molecular Weight

165.17 g/mol

IUPAC Name

2-sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C6H3N3OS/c10-5-3-1-2-7-4(3)8-6(11)9-5/h1-2H,(H,9,10,11)

InChI Key

PUYWIHQELHGRHN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NC(=S)N=C2N=C1

Origin of Product

United States

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